[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Overview
Description
(5-Bromopentyl)oxydimethylsilane is an organic silicon compound with the chemical formula C11H25BrOSi and a molecular weight of 281.31 g/mol . It is commonly used as a reagent, intermediate, or organic synthesis compound, particularly in the synthesis of silane reagents . This compound appears as a colorless liquid and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing (5-Bromopentyl)oxydimethylsilane involves an oxidation-reduction reaction . The specific synthetic route can vary depending on the requirements of the laboratory or industrial setting. Typically, the synthesis starts with 5-(tert-butyl)dimethylsilyl-1-pentanol, which undergoes a series of reactions to introduce the bromine and silane groups .
Industrial Production Methods
In industrial settings, the production of (5-Bromopentyl)oxydimethylsilane may involve large-scale oxidation-reduction reactions with optimized conditions to ensure high yield and purity . The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopentyl)oxydimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the silicon or other atoms in the molecule.
Common Reagents and Conditions
Common reagents used in reactions with (5-Bromopentyl)oxydimethylsilane include nucleophiles such as amines, alcohols, and thiols . The reaction conditions often involve organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving (5-Bromopentyl)oxydimethylsilane depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reactions with alcohols can produce ether derivatives .
Scientific Research Applications
(5-Bromopentyl)oxydimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Bromopentyl)oxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive and can be easily substituted by other nucleophiles, leading to the formation of new compounds . The silicon atom, being part of the silane group, can also participate in reactions that modify its oxidation state or bonding environment .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Bromopentyl)oxydimethylsilane include:
- (5-Chloropentyl)oxydimethylsilane
- (5-Iodopentyl)oxydimethylsilane
- (5-Fluoropentyl)oxydimethylsilane
Uniqueness
(5-Bromopentyl)oxydimethylsilane is unique due to its specific combination of a bromine atom and a silane group, which imparts distinct reactivity and properties compared to its halogenated analogs . The presence of the bromine atom makes it particularly useful in substitution reactions, while the silane group provides stability and versatility in organic synthesis .
Properties
IUPAC Name |
5-bromopentoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25BrOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZQNKNVCXHJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559600 | |
Record name | [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-43-8 | |
Record name | [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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